molecular formula C14H10ClF3N4OS B3042905 N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide CAS No. 680216-93-7

N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide

Cat. No. B3042905
CAS RN: 680216-93-7
M. Wt: 374.8 g/mol
InChI Key: JUADEFBKMCJLCA-UHFFFAOYSA-N
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Description

“N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide” is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a promising inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which is a common target for cancer treatment . This compound has also been studied for its antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves the construction of novel terephthalic and isophthalic derivatives, adapting pharmacophore features of approved anticancer drugs . The design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have also been described, with several of these compounds showing effective growth inhibition of antibiotic-resistant Gram-positive bacteria .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not available in the sources. For comprehensive information, specialized databases or resources like ChemicalBook can be consulted.

Mechanism of Action

Target of Action

The primary target of N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in cancerous tissues.

Mode of Action

N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide acts as a protein kinase inhibitor . It binds to the inactive conformation of VEGFR, preventing the receptor from activating and triggering angiogenesis .

Biochemical Pathways

By inhibiting VEGFR, this compound disrupts the angiogenesis pathway . This prevents the formation of new blood vessels, which can starve tumors of the nutrients they need to grow and spread.

Result of Action

The inhibition of VEGFR by N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide results in the disruption of angiogenesis . This can lead to the starvation of tumors, limiting their growth and spread.

Action Environment

The action, efficacy, and stability of N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide can be influenced by various environmental factors These could include the presence of other medications, the patient’s overall health status, and specific genetic factors.

Future Directions

The compound shows promise in the development of novel protein kinase inhibitors for cancer treatment and as potent antimicrobial agents . Future research could focus on further exploring these potentials and optimizing the compound for these applications.

properties

IUPAC Name

1-[(6-chloropyridine-3-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4OS/c15-11-5-4-8(7-19-11)12(23)21-22-13(24)20-10-3-1-2-9(6-10)14(16,17)18/h1-7H,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUADEFBKMCJLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[3-(trifluoromethyl)phenyl]-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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